molecular formula C12H14N2O3 B14898972 3-Cyclopropyl-1-(2-nitrophenyl)azetidin-3-ol

3-Cyclopropyl-1-(2-nitrophenyl)azetidin-3-ol

Cat. No.: B14898972
M. Wt: 234.25 g/mol
InChI Key: MFNJTIYXBMTDAO-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-(2-nitrophenyl)azetidin-3-ol is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol . This compound features a cyclopropyl group, a nitrophenyl group, and an azetidin-3-ol moiety, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1-(2-nitrophenyl)azetidin-3-ol typically involves the following steps:

    Formation of the Azetidin-3-ol Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides under basic conditions.

    Attachment of the Nitrophenyl Group: This can be done through nitration reactions or by using nitrophenyl precursors in substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Batch Reactors: For controlled synthesis and monitoring of reaction conditions.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-(2-nitrophenyl)azetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Halogenation or alkylation at the cyclopropyl or phenyl ring.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Using halogenating agents like bromine or alkylating agents like alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

3-Cyclopropyl-1-(2-nitrophenyl)azetidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-(2-nitrophenyl)azetidin-3-ol involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropyl group may also contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropyl-1-phenylazetidin-3-ol: Lacks the nitro group, making it less reactive in certain biological contexts.

    3-Cyclopropyl-1-(4-nitrophenyl)azetidin-3-ol: Has the nitro group in a different position, which can affect its reactivity and biological activity.

Uniqueness

3-Cyclopropyl-1-(2-nitrophenyl)azetidin-3-ol is unique due to the specific positioning of the nitro group, which can significantly influence its chemical reactivity and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

3-cyclopropyl-1-(2-nitrophenyl)azetidin-3-ol

InChI

InChI=1S/C12H14N2O3/c15-12(9-5-6-9)7-13(8-12)10-3-1-2-4-11(10)14(16)17/h1-4,9,15H,5-8H2

InChI Key

MFNJTIYXBMTDAO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CN(C2)C3=CC=CC=C3[N+](=O)[O-])O

Origin of Product

United States

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